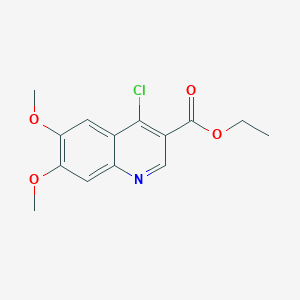

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate

概要

説明

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate: is a chemical compound with the molecular formula C14H14ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate typically involves multiple steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxyquinoline produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

Oxidation Reactions

The quinoline core and ester group undergo oxidation under controlled conditions:

-

Primary Oxidation Targets :

-

Methoxy groups at positions 6 and 7.

-

The quinoline ring’s aromatic system.

-

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80–100°C | 6,7-Dimethoxyquinoline-3-carboxylic acid | 72% | |

| CrO₃ | Acetic acid, reflux | 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid | 65% |

Oxidation typically converts the ethyl ester to a carboxylic acid or introduces hydroxyl groups to the aromatic system, enabling further functionalization for pharmaceutical intermediates.

Reduction Reactions

The chlorine substituent and ester group are key reduction sites:

-

Reduction Pathways :

-

Dechlorination to form 4-hydroxy derivatives.

-

Ester reduction to alcohols.

-

Selective dechlorination is critical for synthesizing hydroxychloroquine analogs, while ester reduction provides alcohol intermediates for coupling reactions .

Nucleophilic Substitution

The 4-chloro group is highly reactive in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the quinoline ring:

This reactivity is exploited in drug synthesis; for example, substituting chlorine with amines generates precursors for kinase inhibitors like cabozantinib .

Condensation and Cyclization

The ester and methoxy groups participate in Friedländer and related annulation reactions:

These reactions expand the quinoline scaffold for heterocyclic libraries used in medicinal chemistry .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M) | Ethanol/H₂O, reflux, 4h | 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid | 95% | |

| H₂SO₄ (conc.) | 150°C, 2h | 4-Chloro-6,7-dimethoxyquinoline | 88% |

Decarboxylation under acidic conditions removes the carboxylate group, simplifying the structure for further modifications .

科学的研究の応用

Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Nitrification | Electrophilic substitution | 3,4-Dimethoxyacetophenone |

| Condensation | Aldol reaction | N,N-Dimethylformamide dimethyl acetal |

| Hydrogenation | Reduction | Hydrogen gas |

| Chlorination | Electrophilic substitution | Chlorine gas |

Medicinal Chemistry

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including notable anticancer agents like cabozantinib and tivozanib . These drugs target specific enzymes involved in cancer cell proliferation and survival pathways .

Biological Activities

The compound exhibits significant biological properties:

- Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by targeting tyrosine kinases involved in cell signaling pathways .

- Antimicrobial Properties: Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

-

Anticancer Studies:

- In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines at specific concentrations (e.g., IC50 values) leading to increased apoptosis rates.

- Mechanistic studies indicated that mitochondrial dysfunction was a key pathway through which the compound exerted its effects .

- Antimicrobial Efficacy:

作用機序

The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as an intermediate for antineoplastic drugs, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help in controlling the growth of cancer cells .

類似化合物との比較

- 4-chloro-6,7-dimethoxyquinoline

- 2,4-dichloro-6,7-dimethoxyquinazoline

- 4,7-dichloroquinoline

Uniqueness: Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is unique due to its specific ester functional group at the 3-position of the quinoline ring. This ester group can be hydrolyzed to form carboxylic acid derivatives, which can further undergo various chemical transformations. This versatility makes it a valuable intermediate in organic synthesis .

生物活性

Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄ClN₁O₄

- Molecular Weight : 295.72 g/mol

- CAS Number : 26893-14-1

The compound features a chloro group and two methoxy groups attached to a quinoline ring, which contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent . It acts primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways regulating cell division and survival. By targeting these enzymes, the compound can effectively hinder cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression at the G2/M phase.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties . It has been tested against a range of bacteria and fungi, displaying effectiveness particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential use in developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key metabolic enzymes involved in cellular respiration and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Synthesis Pathways

This compound can be synthesized through various methods. One common approach involves the Friedländer synthesis method, where an amino compound reacts with a carbonyl derivative under acidic conditions.

Synthetic Route Example:

-

Starting Materials :

- 2-Aminobenzophenone

- Ethyl acetoacetate

- Chloroethyl acetate

- Procedure :

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | Moderate | Low | Fewer functional groups |

| This compound | High | High | Two methoxy groups enhance lipophilicity |

| 4-chloro-6-methoxyquinoline | Low | Moderate | Lacks carboxylic acid |

This comparative analysis underscores the enhanced biological activity attributed to the specific structural features of this compound .

特性

IUPAC Name |

ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKMAYXKXKGXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438683 | |

| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-14-1 | |

| Record name | 3-Carbethoxy-4-chloro-6,7-dimethoxylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。